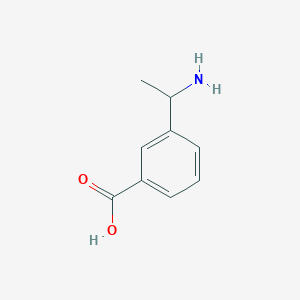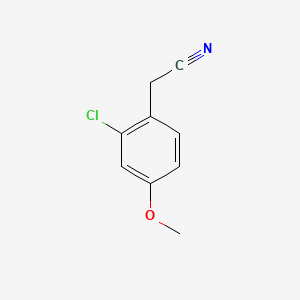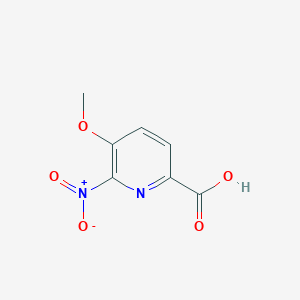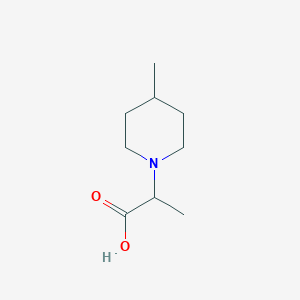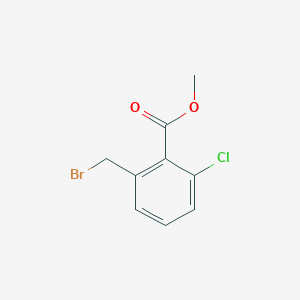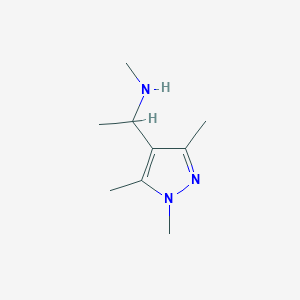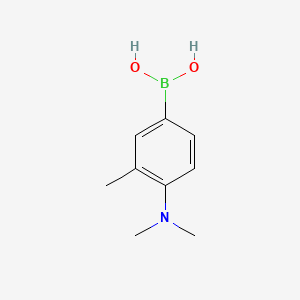
磷酸一钠
描述
Monosodium phosphonate (MSP) is an inorganic compound that is widely used in industrial, agricultural, and research applications. It is a white crystalline solid that is soluble in water and has a wide range of applications. MSP is used as a fertilizer, a corrosion inhibitor, a plasticizer, and a stabilizer in various industries. In research applications, MSP is used in laboratory experiments to study biochemical and physiological effects.
科学研究应用
Environmental Role in Phosphorus Cycling
Monosodium phosphonate plays a significant role in the global phosphorus cycle. Its stability allows it to persist in various environments, contributing to the biogeochemical cycling of phosphorus. This is crucial for maintaining ecosystem health and function, as phosphorus is a vital nutrient for biological growth .
Methane Production
In oceanic environments, monosodium phosphonate is involved in methane production. Microorganisms that produce or consume methane utilize phosphonates, impacting the levels of this potent greenhouse gas in the atmosphere .
Antibacterial and Antifungal Applications
Due to their unique chemical properties, phosphonates have shown promise in developing new antibacterial and antifungal agents. The ability to inhibit bacterial growth makes monosodium phosphonate a potential candidate for creating novel antibiotics .
Biochemistry and Metabolism Studies
Monosodium phosphonate is used in biochemical studies to understand the metabolism of phosphonates in organisms. By using techniques like 31P NMR, researchers can investigate the metabolic pathways and the role of phosphonates in various biological processes .
Biodegradation of Pollutants
The compound’s resistance to degradation makes it a target for studies on the microbial degradation of natural and anthropogenic phosphonates. Understanding how microorganisms break down phosphonates can lead to biotechnological applications in pollution control .
Genomics and Biosynthetic Pathways
Genomics research has revealed that monosodium phosphonate is part of the biosynthetic pathways for various natural products. This knowledge can guide the discovery of new pharmaceuticals and enhance our understanding of the genetic basis for phosphonate production in nature .
作用机制
Target of Action
Monosodium phosphonate, also known as monobasic sodium phosphate and sodium dihydrogen phosphate, is an inorganic compound . It primarily targets the intestinal lumen, where it increases the amount of solute present . This action plays a crucial role in the body’s phosphorus regulation, particularly in preventing or correcting hypophosphatemia in patients with restricted or no oral intake .
Mode of Action
The mode of action of Monosodium phosphonate involves its interaction with the intestinal lumen. It is thought to work by increasing fluid in the small intestine . This increase in fluid usually results in a bowel movement after 30 minutes to 6 hours .
Biochemical Pathways
Monosodium phosphonate affects several biochemical pathways. It is involved in the metabolism of phosphonates, a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C–P) bond . Phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes .
Pharmacokinetics
The pharmacokinetics of Monosodium phosphonate, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. The Tmax for phosphate absorption with orally administered liquid sodium phosphate is 1-3h . .
Result of Action
The result of Monosodium phosphonate’s action is primarily seen in its laxative effect. It increases fluid in the small intestine, leading to a bowel movement . This action helps in treating constipation or cleaning the bowel before a colonoscopy .
Action Environment
The action of Monosodium phosphonate can be influenced by various environmental factors. For instance, in the extremely phosphorus-deplete environment of the Mediterranean Sea, genes for broad-specificity catabolism by the C-P lyase were found to be enriched . This suggests that the environment can influence the efficacy and stability of Monosodium phosphonate’s action.
属性
IUPAC Name |
sodium;phosphenic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMNWCRSESPIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[P+](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNaO3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635756, DTXSID30904082 | |
| Record name | sodium;phosphenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monosodium phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.970 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7758-80-7, 13933-52-3 | |
| Record name | sodium;phosphenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monosodium phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



